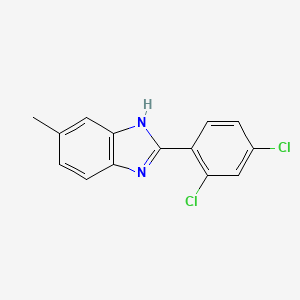

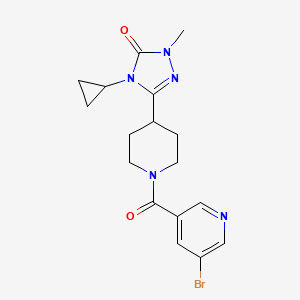

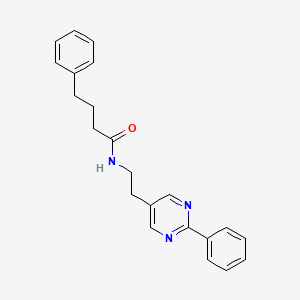

![molecular formula C18H10ClFN2O2 B2488300 4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-45-5](/img/structure/B2488300.png)

4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods . One such method involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” can be represented by the InChI code: 1S/C10H6ClFN2O/c11-10-13-6-5-9 (14-10)15-8-3-1-7 (12)2-4-8/h1-6H .Chemical Reactions Analysis

Chemically, pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The reaction occurs via a two-step mechanism involving addition and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” include a molecular weight of 224.62 . It appears as a powder .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are of great interest due to their unique physical, chemical, and biological properties . The compound “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” could potentially be used in the synthesis of fluorinated pyridines .

Sodium Channel Blockers

This compound belongs to the pharmacologic class of sodium channel blockers . Sodium channel blockers are used in the treatment or prevention of various types of pain, including surgical, chronic, and neuropathic pain .

Improvement of Oral Bioavailability

The compound has been used in a cocrystal with glutaric acid to improve the oral bioavailability of a low solubility active pharmaceutical ingredient (API) . This could be a promising approach for enhancing the effectiveness of orally administered drugs .

Sono-Photodynamic Therapy (SPDT)

Phthalocyanines with similar structures have been used as potential photosensitizers for sono-photodynamic therapy (SPDT) applications . It’s possible that “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” could also be explored in this context .

Chemical Synthesis

The compound could be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Agricultural Applications

Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” could potentially be used in the development of new agricultural products .

Safety And Hazards

Zukünftige Richtungen

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Optimizing the biophysical parameters of broad-spectrum voltage-gated Na + channel blockers may lead to improved pain therapeutics . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

4-(2-chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN2O2/c19-14-8-12(20)6-7-15(14)23-17-13-9-16(11-4-2-1-3-5-11)24-18(13)22-10-21-17/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYNOQYZGKCDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

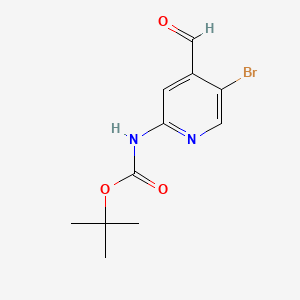

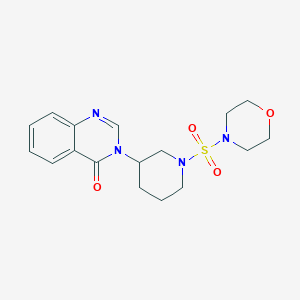

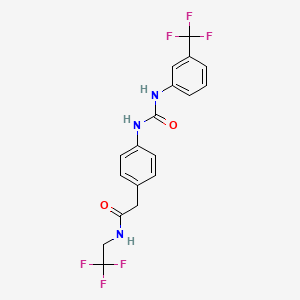

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

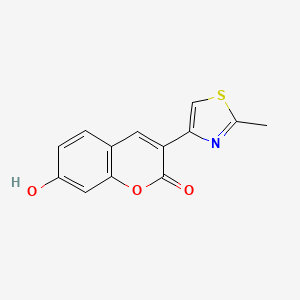

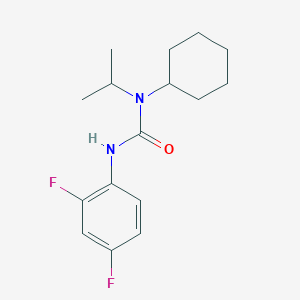

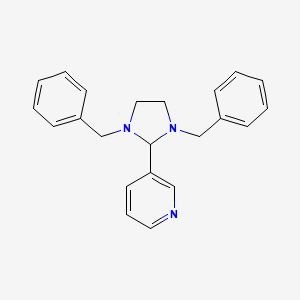

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

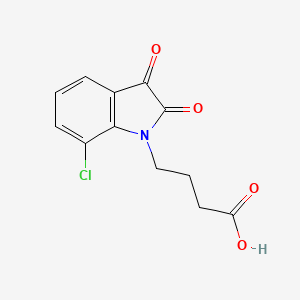

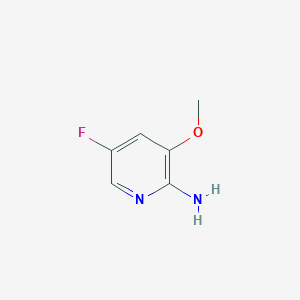

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)